D-Glucosamine (sulfate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

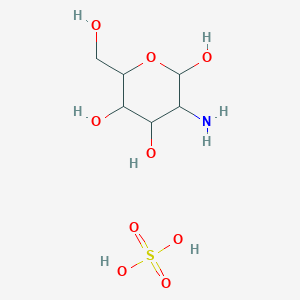

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid is a complex organic compound that features a unique arrangement of amino and hydroxyl groups on an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol typically involves the use of advanced organic synthesis techniques. One common method involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Hydrolysis Reactions

D-Glucosamine sulfate undergoes acid-catalyzed hydrolysis to release free glucosamine and sulfate ions. This reaction is critical for industrial production from chitin-rich sources like mushrooms .

Table 1: Optimized Hydrolysis Conditions for Glucosamine Production

| Parameter | Optimal Value | Conversion Efficiency | Source |

|---|---|---|---|

| Acid Type | Sulfuric Acid (H₂SO₄) | 92% | |

| Acid Concentration | 6 M | 92% | |

| Temperature | 100°C | 92% | |

| Time | 6 hours | 92% | |

| Substrate Ratio | 1:10 (w/v) | 92% |

-

Kinetics : Hydrolysis follows zero-order kinetics, with activation energy as low as 18.31 kJ/mol for straw mushroom chitin .

-

Byproducts : Acetic acid and protein residues are common, necessitating purification steps post-hydrolysis .

Sulfation and Desulfation

The sulfate group in D-glucosamine sulfate (C₆H₁₅NO₉S) is labile under specific conditions, enabling reversible sulfation:

C6H15NO9S⇌C6H13NO5+SO42−+2H+

-

Stability : The sulfate moiety remains stable at physiological pH but dissociates in strongly acidic (pH < 2) or alkaline (pH > 10) environments .

-

Biological Relevance : Sulfation enhances glucosamine’s solubility and bioavailability, critical for cartilage uptake .

Enzymatic and Metabolic Reactions

D-Glucosamine sulfate participates in glycosaminoglycan (GAG) biosynthesis via enzymatic acetylation and phosphorylation:

Key Pathways:

-

Hexosamine Biosynthesis Pathway :

-

Anti-Inflammatory Modulation :

Comparative Reactivity of Glucosamine Salts

Glucosamine sulfate (GS) exhibits distinct reactivity compared to glucosamine hydrochloride (GH):

Table 2: Biological Activity of Glucosamine Salts

-

Mechanistic Difference : GS’s sulfate group enhances cellular uptake via sodium-dependent transporters, while GH relies on passive diffusion .

Degradation and Stability

D-Glucosamine sulfate degrades under extreme conditions:

Table 3: Degradation Pathways

Pharmacological Interactions

Glucosamine sulfate’s therapeutic effects involve both biochemical and structural interactions:

-

Cartilage Uptake : Plasma concentrations (0.3–0.7 μM) correlate with cartilage levels in vivo, enabling sustained pharmacological activity .

-

Synergistic Effects : Co-administration with chondroitin sulfate enhances superoxide dismutase expression, mitigating oxidative stress .

Synthetic Modifications

Derivatization reactions expand glucosamine’s utility:

Scientific Research Applications

D-Glucosamine (GlcN) is a dietary supplement with potential applications in promoting cartilage health and influencing various biological processes . It is approved in Europe for treating osteoarthritis (OA) and is available over the counter as a dietary supplement to support joint and cartilage health .

Scientific Research Applications

Glucosamine's applications have been explored through various scientific studies, revealing its impact on different biological mechanisms:

- Osteoarthritis (OA) Treatment : Glucosamine sulfate has been studied for its ability to improve symptoms such as pain and joint function in individuals with osteoarthritis . One study demonstrated that glucosamine sulfate could be the first pharmacological intervention to slow the progression of knee osteoarthritis .

- Cartilage and Joint Health : Glucosamine is a preferred substrate for synthesizing glycosaminoglycan chains, which are essential for producing aggrecan and other cartilage proteoglycans . By enhancing aggrecan synthesis, glucosamine may benefit OA, a condition characterized by an imbalance between cartilage matrix protein catabolism and synthesis .

- Anti-inflammatory Effects: Research indicates that glucosamine can have anti-inflammatory effects. In vitro studies have shown that glucosamine sulfate reduces prostaglandin E2 (PGE2) production and interferes with nuclear factor kappa B (NF-kB) DNA binding in chondrocytes and synovial cells . A pharmacoproteomic study has also revealed that glucosamine can regulate the expression of IL-1β-induced proteins in human articular chondrocytes, affecting signal transduction pathways, redox and stress responses, protein synthesis, and protein folding .

- Hyaluronic Acid (HA) Production : Glucosamine can induce HA production in human chondrocytes and synovial cells and directly enter the GAG biosynthetic pathway for HA, keratan sulfate, and sulfated GAGs . It has been suggested that the chondroprotective effect of glucosamine results from modulating enzymes responsible for HA synthesis .

- Potential Impact on Glucose Metabolism : D-Glucosamine can extend the lifespan of Caenorhabditis elegans by impairing glucose metabolism, which activates AMP-activated protein kinase (AMPK/AAK-2) and increases mitochondrial biogenesis . Studies in aging C57BL/6 mice have shown that glucosamine can induce mitochondrial biogenesis, lower blood glucose levels, enhance the expression of amino-acid transporters, and increase amino-acid catabolism .

- Synergistic Effects with Chondroitin Sulfate : A pharmacoproteomic study has confirmed the synergistic effect of chondroitin sulfate and glucosamine, noting their combined effect on cartilage ECM biology and characterizing their mechanism of action . When cells were exposed to both compounds, a synergistic effect was demonstrated for the modification of superoxide dismutase expression, implying a potent effect on oxidative stress in addition to the modulation of energy production and metabolic pathways produced by chondroitin sulfate .

Case Studies

While comprehensive data tables were not available in the search results, several case reports and studies provide insights into the effects of glucosamine:

- Hepatotoxicity : There are reported cases of glucosamine-chondroitin-induced hepatotoxicity . One case involved a patient with hepatocellular damage directly related to an over-the-counter drug based on glucosamine-chondroitin. The onset of liver disorders can occur one to four weeks after starting the drug, with a typical hepatocellular or mixed injury pattern .

- Warfarin Interaction : One case study reported that glucosamine sulfate might affect warfarin's efficacy when taken together .

Formulations and Efficacy

The efficacy of glucosamine may vary depending on its formulation:

- Glucosamine Sulfate vs. Glucosamine Hydrochloride : Glucosamine sulfate was shown to be a stronger inhibitor of gene expression than glucosamine hydrochloride in one study . Another study showed better efficacy for glucosamine hydrochloride in OA mice, as it inhibited the loss of GAGs and proteoglycans in articular cartilage and bone resorption .

- Crystalline Glucosamine Sulfate : Administration of crystalline glucosamine sulfate resulted in pain reduction and joint function improvement but did not demonstrate structural efficacy .

Mechanism of Action

The mechanism of action of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, thereby affecting biochemical pathways. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.

Q & A

Q. How can researchers distinguish between D-glucosamine sulfate salts (e.g., sodium vs. potassium) in synthetic preparations?

Methodological Answer:

Differentiation requires ion-specific detection protocols. For example, dissolve the compound in saturated ammonium sulfate (0°C) or dimethyl sulfoxide (DMSO). Filter insoluble residues and apply pharmacopeial ion-detection assays (e.g., chloride/sulfate ion tests per Chinese Pharmacopoeia Appendix VIII). Insoluble KCl or NaCl in DMSO indicates potassium/sodium salts, respectively . Chromatographic assays (HPLC with phosphate buffer mobile phases) can further quantify glucosamine dissociation from counterions .

Q. What experimental designs address discrepancies in bioavailability studies of D-glucosamine sulfate?

Advanced Considerations:

Bioavailability contradictions often arise from dissociation kinetics. Design studies to monitor free glucosamine (via LC-MS/MS) and sulfate ions separately in plasma. Use isotopically labeled 13C-glucosamine to track absorption independently of endogenous sources. Control for dietary glucose, which competes with glucosamine for cellular uptake transporters (e.g., SGLT1) .

Q. How do molecular dynamics (MD) simulations improve understanding of D-glucosamine sulfate’s role in glycosaminoglycan (GAG) synthesis?

Advanced Application:

Parameterize force fields (FFs) for sulfated monosaccharides (e.g., N-sulfo-glucosamine) to model sulfation patterns in heparan sulfate. Benchmark against NMR data for aqueous solution conformations, focusing on amine group protonation states and sulfate hydration shells. FFMD simulations of α-IdoA-α(1,4)-GlcNAc disaccharides reveal sulfation-dependent GAG structural flexibility .

Q. What analytical methods are recommended for quantifying D-glucosamine sulfate purity in pharmacological studies?

Basic Protocol:

Use reversed-phase HPLC with UV detection (λ = 195 nm) and a phosphate buffer mobile phase (pH 2.5). Validate against USP standards for glucosamine hydrochloride, adjusting calculations for sulfate counterions (e.g., molecular weight correction factor: 573.31/431.26) . Confirm sulfate content gravimetrically via barium chloride precipitation .

Q. How can researchers resolve contradictory data on D-glucosamine sulfate’s antioxidant activity?

Methodological Guidance:

Standardize assay conditions (e.g., DPPH radical scavenging at pH 7.4 vs. acidic environments). Control for metal ion contaminants (e.g., Fe2+) that may confound redox reactions. Use electron paramagnetic resonance (EPR) to directly measure radical quenching efficiency, correlating with dose-dependent scavenging curves .

Q. What in vitro models best replicate D-glucosamine sulfate’s chondroprotective effects?

Advanced Model Design:

Use 3D chondrocyte cultures in collagen-glycosaminoglycan scaffolds under dynamic compression. Measure proteoglycan synthesis via 35S-sulfate incorporation and hyaluronic acid secretion (ELISA). Co-culture with synovial fibroblasts to simulate inflammatory cytokine crosstalk (e.g., IL-1β, TNF-α) .

Q. How should toxicity studies account for D-glucosamine sulfate’s dual pharmacokinetic profiles (free vs. bound)?

Safety Assessment Protocol:

Conduct separate assays for glucosamine and sulfate ions. Use Caco-2 cell monolayers to model intestinal absorption, measuring transepithelial electrical resistance (TEER) changes. For systemic toxicity, apply OECD guidelines (e.g., acute oral toxicity OECD 423), monitoring hepatic sulfotransferase activity and renal sulfate excretion .

Properties

Molecular Formula |

C6H15NO9S |

|---|---|

Molecular Weight |

277.25 g/mol |

IUPAC Name |

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4) |

InChI Key |

VSKBNXJTZZAEPH-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.